Benzotest
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14191-92-5 |
|---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C26H38O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h16-17,20-23H,3-15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
YKNXICSCSYLTHK-IXKNJLPQSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35C |
Other CAS No. |
14191-92-5 |
Synonyms |
Benzotest testosterone 17-cyclohexanecarboxylate |
Origin of Product |
United States |
Elucidation of Biochemical Mechanisms Associated with Benzodiazepine Chemistry
Enzymatic Biotransformation Pathways of Benzodiazepine (B76468) Compounds
The biotransformation of benzodiazepines is a critical determinant of their duration of action and the generation of active metabolites. This process primarily occurs in the liver and can be broadly categorized into two main phases: oxidation and conjugation. thecarlatreport.comscispace.com
Phase I Oxidation: The majority of benzodiazepines undergo initial metabolism by the cytochrome P450 (CYP) enzyme system. nih.govthecarlatreport.com The most significant isoforms involved in this process are CYP3A4 and CYP2C19. clinpgx.orgscispace.com These enzymes catalyze several types of oxidative reactions, including:
N-dealkylation: The removal of an alkyl group from a nitrogen atom.
Aliphatic hydroxylation: The addition of a hydroxyl group to an aliphatic side chain. clinpgx.org
These oxidative reactions often result in the formation of metabolites that retain pharmacological activity. clinpgx.org
Phase II Conjugation: Following Phase I metabolism, or in some cases as the primary metabolic route, benzodiazepines and their metabolites undergo conjugation with glucuronic acid. nih.govscispace.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). clinpgx.org The resulting glucuronide conjugates are more water-soluble and are readily excreted from the body, primarily in the urine. nih.govthecarlatreport.com Unlike the parent compounds and their oxidized metabolites, glucuronidated benzodiazepines are generally inactive. scispace.com
Some benzodiazepines, such as lorazepam and oxazepam, are primarily metabolized through direct glucuronidation, bypassing the oxidative pathways. thecarlatreport.com This results in a shorter duration of action and no formation of active metabolites. thecarlatreport.comscispace.com
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Example Substrate Benzodiazepines |
|---|---|---|---|
| Cytochrome P450 | CYP3A4, CYP2C19 | Oxidation (N-dealkylation, hydroxylation) | Diazepam, Alprazolam, Midazolam |
| UDP-glucuronosyltransferase | UGT1A4, UGT2B7, UGT2B15 | Glucuronidation | Lorazepam, Oxazepam, Temazepam |
Receptor Pharmacology and Ligand-Target Dynamics of Benzodiazepines
The pharmacological effects of benzodiazepines are intrinsically linked to their interaction with the GABA-A receptor. As positive allosteric modulators, they enhance the inhibitory effects of GABA without directly activating the receptor themselves. clinpgx.orgnih.gov This modulation increases the efficiency of GABAergic neurotransmission, leading to a calming effect on the central nervous system. nih.govthecarlatreport.com
The affinity of a particular benzodiazepine for the GABA-A receptor determines the concentration required to elicit a pharmacological response. mhmedical.com This affinity is influenced by the chemical structure of the benzodiazepine and the subunit composition of the receptor. clinpgx.org Different benzodiazepines exhibit varying affinities for GABA-A receptors containing different α subunits, which contributes to their distinct pharmacological profiles (e.g., sedative, anxiolytic, anticonvulsant). nih.gov
The interaction between benzodiazepines and the GABA-A receptor is a dynamic process. The binding of a benzodiazepine stabilizes a specific conformational state of the receptor that has a higher affinity for GABA. clinpgx.org This reciprocal relationship, where GABA also enhances benzodiazepine binding, is a key feature of their ligand-target dynamics. nih.gov
Two main hypotheses have been proposed to explain the diverse pharmacological effects of benzodiazepines:
Multiple Receptor Subtypes: This theory suggests that different pharmacological actions are mediated by benzodiazepine binding to distinct GABA-A receptor subtypes with varying subunit compositions. nih.gov
Single Receptor with Multiple Conformations: This alternative hypothesis posits that a single receptor can exist in various conformational states, and the binding of different benzodiazepines stabilizes different conformations, leading to varied physiological effects. nih.gov
Investigation of Metabolic Fates and Metabolite Generation for Benzodiazepines
The metabolic fate of benzodiazepines is a crucial aspect of their pharmacology, as many are converted into active metabolites that can significantly prolong their duration of action. clinpgx.orgscispace.com For example, diazepam is metabolized to nordiazepam and then to oxazepam, both of which are pharmacologically active. slideshare.netnih.gov Oxazepam itself is also marketed as a separate medication and is a common metabolite of several other benzodiazepines. nih.gov
The metabolic pathways can be summarized in three basic steps for many benzodiazepines:
Modification or removal of a substituent on the diazepine (B8756704) ring, often leading to the formation of an active metabolite.
Hydroxylation at the 3-position, which can also result in an active derivative.
Conjugation of the 3-hydroxy compounds, primarily with glucuronic acid, to form inactive, excretable metabolites. slideshare.net
The generation of these active metabolites contributes to the classification of benzodiazepines based on their duration of action (short-, intermediate-, or long-acting). scispace.com Long-acting benzodiazepines are typically those that are converted to metabolites with long half-lives. clinpgx.org
The final step in the metabolic fate of most benzodiazepines is renal excretion of their inactive glucuronide conjugates. thecarlatreport.comclinpgx.org The rate and extent of metabolism and excretion can be influenced by factors such as age, liver function, and the presence of other drugs that may inhibit or induce the activity of CYP enzymes. thecarlatreport.com
| Parent Benzodiazepine | Primary Active Metabolite(s) | Final Metabolic Process |
|---|---|---|
| Diazepam | Nordiazepam, Temazepam, Oxazepam | Glucuronidation and renal excretion |
| Chlordiazepoxide | Desmethylchlordiazepoxide, Demoxepam, Nordiazepam, Oxazepam | Glucuronidation and renal excretion |
| Alprazolam | α-Hydroxyalprazolam | Glucuronidation and renal excretion |
| Lorazepam | None (direct conjugation) | Glucuronidation and renal excretion |
Computational Biochemistry and Molecular Modeling of Benzodiazepine Mechanisms
Computational methods have become invaluable tools for elucidating the complex mechanisms of benzodiazepine action at a molecular level. These techniques allow for detailed investigation of ligand-receptor interactions, the prediction of metabolic pathways, and the design of new compounds with improved pharmacological profiles.
Molecular Docking and Dynamics Simulations: These methods are used to predict and analyze the binding of benzodiazepines to the GABA-A receptor. nih.gov Molecular docking can identify the most likely binding poses of a ligand within the receptor's binding site, while molecular dynamics simulations can provide insights into the conformational changes that occur upon binding and the stability of the ligand-receptor complex over time. nih.govmdpi.com These studies have helped to refine our understanding of the specific amino acid residues involved in the interaction between benzodiazepines and the α and γ subunits of the GABA-A receptor.
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzodiazepines, QSAR models have been developed to predict their binding affinity for the GABA-A receptor based on various physicochemical properties and molecular descriptors. nih.govresearchgate.net These models can guide the synthesis of new derivatives with potentially higher potency or selectivity.
Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to bind to a specific receptor. nih.gov Pharmacophore models for the benzodiazepine binding site on the GABA-A receptor have been developed based on the structures of known active compounds. researchgate.netnih.gov
Metabolism Prediction: Computational tools can also be used to predict the metabolic fate of benzodiazepines. By modeling the interaction of these compounds with cytochrome P450 enzymes, it is possible to predict which sites on the molecule are most likely to be oxidized.
Sophisticated Analytical Chemistry Approaches for Benzotest Applications
Advanced Chromatographic Separation Techniques for Benzodiazepine (B76468) Profiling
Chromatographic techniques are cornerstones in benzodiazepine analysis, providing robust separation capabilities for complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and supercritical fluid chromatography (SFC) are particularly prominent due to their ability to resolve individual benzodiazepines and their metabolites, enabling detailed profiling. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Benzodiazepine Detection
GC-MS is widely regarded as a reference method for the detection and quantification of benzodiazepines due to its high sensitivity and specificity. nih.gov This technique involves volatilizing analytes, separating them on a capillary column, and then identifying them based on their mass spectral characteristics. researchgate.netnih.govpsu.edu
A critical aspect of GC-MS analysis for benzodiazepines is derivatization, as many benzodiazepines are thermally unstable or insufficiently volatile for direct GC analysis. researchgate.netmdpi.comnist.gov Derivatization converts these compounds into more volatile and stable forms. Common derivatization strategies include silylation, propylation, and propionylation. For instance, sequential derivatization involving propylation of the secondary amine in the lactam ring followed by propionylation of hydroxyl groups has been successfully employed for benzodiazepine metabolites in urine. researchgate.netpsu.edunih.govnih.gov Another common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA), which produces tert-butyldimethyl silyl (B83357) derivatives for compounds like diazepam, nordiazepam, oxazepam, temazepam, and lorazepam. nih.govbio-review.com Optimized silylation methods, such as using BSTFA + 1% TMCS, have shown efficacy in detecting and identifying various benzodiazepines in forensic samples, including designer drugs like etizolam. mdpi.com
GC-MS methods often utilize selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. nih.govindjaerospacemed.com Internal standards, particularly deuterated analogs (e.g., oxazepam-d5, lorazepam-d4, α-hydroxyalprazolam-d5, α-hydroxytriazolam-d4), are routinely incorporated to ensure accurate quantitation and compensate for matrix effects and variations in extraction or derivatization efficiency. researchgate.netnih.govbio-review.com
Table 1: Examples of Benzodiazepines Detected by GC-MS and Associated Analytical Parameters
| Benzodiazepine (or Metabolite) | Sample Matrix | Derivatization Agent | Detection Limit (LOD) / Quantitation Limit (LOQ) | Reference |
| Chlordiazepoxide | Urine | Propylation, Propionylation | LOD: 0.1 ng/mL, LOQ: 5 ng/mL | researchgate.net |
| Diazepam, Nordiazepam, Oxazepam, Temazepam, Lorazepam, α-hydroxyalprazolam, α-hydroxytriazolam | Blood, Urine | MTBSFTA | LOQ: 2.0-40.0 ng/mL range for various analytes | nih.govbio-review.comnih.gov |
| Oxazepam, Temazepam, Norfludiazepam, Desmethyldiazepam, α-hydroxyalprazolam, Diazepam, Midazolam, Etizolam | Postmortem Urine | BSTFA + 1% TMCS | Not specified, but confirmed in half of EMI-positive cases | mdpi.com |
| Alprazolam, Chlordiazepoxide, Clonazepam, Clobazam, Diazepam, Flurazepam, Nitrazepam, Midazolam | Bulk powder, Pharmaceutical dosage form, Confiscated materials | Not specified, but derivatization implied for GC | LOD: 168 µg/mL (TLC, for comparison) | annexpublishers.com |
High-Performance Liquid Chromatography (HPLC) Coupled with High-Resolution Detection
HPLC is a preferred technique for benzodiazepine analysis and quantification, offering significant advantages over GC methods, particularly by avoiding thermal degradation of molecules, thus often eliminating the need for derivatization. mdpi.comnih.gov HPLC systems typically employ a simple sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comnih.govtandfonline.com
Coupling HPLC with mass spectrometry (HPLC-MS or MS-MS) is the method of choice for the identification and quantification of benzodiazepines, especially for detecting compounds at very low circulating concentrations. nih.gov Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced speed and sensitivity, allowing for the simultaneous determination of multiple benzodiazepine residues within short analysis times. mdpi.comwaters.comresearchgate.net For instance, a UHPLC-MS/MS method has been developed for the simultaneous determination of 14 benzodiazepine multiresidues in aquaculture environmental water and sediment, achieving chromatographic separation within 11 minutes. mdpi.com Another method allows for the rapid analysis of 26 traditional and designer benzodiazepines in four minutes. waters.com
HPLC-DAD (Diode Array Detector) is also a simple, sensitive, and specific method for benzodiazepine analysis in clinical and forensic toxicology laboratories, offering advantages such as low cost and easy maintenance. tandfonline.comnih.gov
Table 2: Typical Performance Parameters of HPLC-MS/MS for Benzodiazepine Analysis
| Benzodiazepines (or Metabolites) | Sample Type | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Analysis Time | Reference |
| Alprazolam, Clonazepam, 7-aminoclonazepam, Lorazepam, Diazepam, Nordiazepam, Temazepam, Oxazepam, Midazolam, Triazolam | Urine, Blood | Not specified (quantitation and confirmation possible at least 1 order of magnitude lower than 100 ng/mL cutoff) | Not specified (quantitation and confirmation possible at least 1 order of magnitude lower than 100 ng/mL cutoff) | Not specified | Single chromatographic run | forensicresources.orgsciex.com |
| 14 Benzodiazepine multiresidues | Water, Sediment | 0.002–0.01 µg/L (water), 0.01–0.5 µg/kg (sediment) | 0.01–0.03 µg/L (water), 0.04–1 µg/kg (sediment) | 70–120% (most analytes) | 11 minutes | mdpi.com |
| 26 Traditional and designer benzodiazepines | Urine | Not specified | Not specified | Efficient and consistent | 4 minutes | waters.com |
| Alprazolam, Bromazepam, Diazepam, Lorazepam, Lormetazepam, Tetrazepam | Human Plasma | Not specified | 20 ng/mL | ~90% | Not specified | tandfonline.com |
| Flurazepam, Lorazepam, Alprazolam, Diazepam | Vitreous Humor | 30 ng/mL | 100 ng/mL | >80% | Not specified | nih.gov |
Supercritical Fluid Chromatography (SFC) in Complex Mixture Analysis
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers complementary selectivity to reversed-phase liquid chromatography (RPLC) and is particularly valuable for the analysis of complex mixtures containing structurally related analytes with varying polarities. fagg.beamericanpharmaceuticalreview.com SFC is well-suited for the analysis of non-volatile compounds and has been investigated for coupling with solid-phase microextraction (SPME) for the analysis of benzodiazepines in human urine. edpsciences.org SFC has also been successfully applied for the separation of mixtures of benzodiazepines, sometimes by coupling achiral and chiral columns to achieve high resolution. fagg.be The addition of polar organic modifiers to the mobile phase is often essential to enable the analysis of more polar compounds, as pure carbon dioxide has low polarity. fagg.be
Spectroscopic and Immunochemical Methods for Benzodiazepine Identification
Beyond chromatographic separation, spectroscopic and immunochemical methods play vital roles in the identification and screening of benzodiazepines. These techniques offer distinct advantages, from definitive structural elucidation to high-throughput preliminary screening. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzodiazepine Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the unambiguous structural identification and confirmation of benzodiazepines. nih.govcore.ac.ukafricaresearchconnects.com It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. High-field NMR spectroscopy, often in conjunction with mass spectrometry, is crucial for the definitive structural identification of novel psychoactive substances (NPS), including designer benzodiazepines, where reference standards may be lacking. bruker.comacs.org
NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign proton and carbon signals and confirm the benzodiazepine skeleton. core.ac.uk For instance, in studies of new psychoactive substances, NMR data, combined with high-resolution mass spectrometry (HR-MS/MS), has facilitated the identification of unknown benzodiazepine analogs. bruker.com Saturation Transfer Difference (STD) NMR can also provide insights into the interactions of benzodiazepines with other molecules. researchgate.net
Development and Validation of Immunoassay Platforms for Benzodiazepine Screening
Immunoassays are commonly used for the rapid screening of benzodiazepines and their metabolites in biological fluids, particularly in forensic and clinical settings. nih.govpsu.eduresearchgate.netcore.ac.uk These platforms offer high throughput and are valuable for initial detection. However, it is crucial to note that immunoassays provide only provisional results and may have limitations in specificity due to cross-reactivity with structurally similar compounds or other substances, necessitating confirmation by more definitive methods like GC-MS or LC-MS/MS. nih.govresearchgate.netsrce.hr
Various immunoassay formats have been developed and validated for benzodiazepine screening, including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), Lateral Flow Assay (LFA), Cloned Enzyme Donor Immunoassay (CEDIA), Fluorescence Polarization Immunoassay (FPIA), and Kinetic Interaction of Microparticles in Solution (KIMS). nih.govresearchgate.net The development and validation of these platforms involve assessing parameters such as linearity, precision, accuracy, carryover, and reagent specificity. researchgate.net Some advanced immunoassays, such as hydrolysis-enhanced CEDIA, have shown improved sensitivity but may still miss certain benzodiazepines, particularly those primarily excreted as glucuronides. srce.hr
Table 3: Performance Characteristics of Immunoassay Screening Kits for Benzodiazepines in Urine
| Immunoassay Kit | Cutoff (ng/mL) | Specificity (Cross-reactivity) | Positive Screening Rate | Confirmation Rate (by GC-MS) | Reference |
| Roche Benzodiazepine Plus KIMS assay | 200 | Detected 27 structurally similar BZD, negative to 55 dissimilar compounds | Not specified | Not specified | researchgate.net |
| Microgenics CEDIA® Benzodiazepine assay | 200 | Detected 27 structurally similar BZD, negative to 55 dissimilar compounds | Not specified | Not specified | researchgate.net |
| Microgenics CEDIA high sensitivity assay with β-glucuronidase | 200 | Detected 27 structurally similar BZD, negative to 55 dissimilar compounds | Highest | Highest | researchgate.net |
| Microgenics DRI® reagent ready Benzodiazepine assay | 200 | Detected 27 structurally similar BZD, negative to 55 dissimilar compounds | Not specified | Not specified | researchgate.net |
| Triage assay | Not specified | Not specified | ~50% positive population | Sensitivity: 97.5%, Specificity: 94.3% | researchgate.net |
Application of Surface-Enhanced Raman Spectroscopy (SERS) for Trace Benzodiazepine Analysis
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful technique for the trace detection of benzodiazepines, offering high sensitivity and specificity, particularly in complex biological matrices like urine fiu.edufsu.edursc.orgnih.gov. Traditional Raman spectroscopy often suffers from low sensitivity and fluorescence effects, which SERS overcomes by utilizing SERS-active metal substrates, such as colloidal metal nanoparticles fiu.edumdpi.com. These substrates, typically spherical gold nanoparticles, enhance the Raman signal, enabling the detection of trace levels of drugs fiu.edufsu.edumdpi.com.
The enhancement of SERS signals can be further improved by adding aggregating agents, which cause nanoparticles to amass and form "hot-spots" that intensify the signal fiu.edu. For instance, 16.7 mM MgCl₂ has been identified as an optimal aggregating agent for benzodiazepine detection, yielding high signal intensities at low drug concentrations with limits of detection (LoDs) ranging from 0.5 to 127 ng/mL fiu.edursc.org. Studies have demonstrated SERS's applicability for screening benzodiazepines in urine samples, achieving rapid (under twenty minutes), sensitive, and specific detection even at low concentrations fiu.edufsu.edu. This capability is particularly valuable in forensic toxicology, such as in drug-facilitated sexual assault cases where benzodiazepines are often administered at low doses fiu.edufsu.edu.
SERS provides distinct spectral fingerprints that allow for the differentiation of various benzodiazepines and their metabolites, even those with very similar structures fsu.edursc.orgmdpi.com. This non-destructive analytical method also benefits from low sample consumption, simple operation, and reduced ongoing costs compared to some other techniques mdpi.com. Research has explored the optimization of SERS parameters, including the comparison of different chloride salts (MgCl₂, CaCl₂, KCl, and NaCl) as aggregating agents, revealing varying levels of signal enhancement for different benzodiazepines rsc.org.
Miniaturized and Point-of-Care Analytical Systems for Rapid Detection
The development of miniaturized and point-of-care (POC) analytical systems is crucial for rapid and on-site detection of benzodiazepines, particularly in scenarios requiring immediate results, such as clinical settings or forensic investigations acs.orgthno.orgbue.edu.egresearchgate.net. These systems aim to provide highly specific molecular information in real-time, often with minimal sample preparation thno.orgresearchgate.net.
Electrochemical biosensors, particularly those utilizing nanomaterials like graphene, are at the forefront of this development due to their high surface-to-volume ratio, conductivity, and stable carrier mobility acs.orgresearchgate.net. A multiplex laser-scribed graphene (LSG) sensing platform, for example, has been developed for the simultaneous electrochemical detection of various illicit drugs, including benzodiazepines, in saliva samples acs.org. This integrated system, combined with a custom-made potentiostat, functions as a complete POC platform, allowing for smartphone integration acs.org. Such platforms can achieve detection limits for benzodiazepines in the nanogram per milliliter range (e.g., 9.7 ng/mL for benzodiazepine in saliva), demonstrating their potential for practical and affordable drug detection alternatives to conventional laboratory methods acs.org.
Miniaturized mass spectrometry (MS) systems, especially when coupled with ambient ionization techniques, represent another significant advancement for POC analysis thno.org. These systems can provide highly specific molecular information rapidly, making them suitable for targeted analyte detection in biofluids thno.org. Efforts are focused on optimizing the entire procedure, from on-cartridge analyte extraction to ionization and MS scanning, to enable sensitive and specific detection of biomarkers, including benzodiazepines thno.org. Potentiometric sensors, such as solid-state screen-printed devices, have also been developed for the rapid determination of specific benzodiazepines like flunitrazepam in various matrices, including beverages, offering a user-friendly diagnostic tool for on-site analysis bue.edu.eg. These miniaturized devices alleviate the need for extensive equipment and can provide results quickly, addressing the growing concern over substances used in drug-facilitated crimes bue.edu.eg.
Pre-analytical Sample Preparation and Matrix Effects in Benzodiazepine Analysis
Pre-analytical sample preparation is a critical step in benzodiazepine analysis, as these drugs are typically present at trace levels (µg/mL or ng/mL) within complex biological matrices such as blood, urine, hair, saliva, and meconium nih.govresearchgate.netmdpi.com. The diversity and complexity of these matrices, which contain endogenous compounds like proteins and fatty acids, necessitate effective preparation techniques to isolate and concentrate the analytes of interest while minimizing interference nih.govresearchgate.netresearchgate.net.
Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.govresearchgate.netnih.gov. LLE involves partitioning analytes between immiscible solvents, while SPE utilizes a solid sorbent to extract analytes from a liquid sample nih.gov. More advanced SPE methods, such as molecularly imprinted solid-phase extraction (MISPE) and solid-phase microextraction (SPME), have been developed to improve selectivity and concentration nih.gov. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another novel sample preparation technique that has shown increased recoveries of benzodiazepines from biological fluids like blood and urine, often attributed to a "matrix enhancement" effect nih.gov.
Matrix effects, such as ion suppression or enhancement, are common analytical challenges encountered when using chromatographic techniques, particularly liquid chromatography-mass spectrometry (LC-MS) nih.govlcms.cz. Ion suppression, where the presence of co-eluting matrix components reduces the ionization efficiency of the analyte, can negatively impact detection capability, precision, and accuracy nih.gov. Dilution of samples, while sometimes used, often does not eliminate these effects nih.gov. Therefore, careful consideration of sample preparation techniques is essential to achieve higher quality results and minimize interferences nih.govlcms.cz. Studies evaluate different extraction methods based on analyte recovery, matrix effects, and extract cleanliness to determine the most suitable approach for specific applications and benzodiazepine panels lcms.cz. For instance, supported liquid extraction (SLE) and polymeric sorbent SPE have been evaluated for extracting synthetic benzodiazepines from whole blood and urine, with varying outcomes regarding matrix effects and recoveries lcms.cz.
Chemometric Strategies and Data Interpretation in "Benzotest" Analytics
In the context of benzodiazepine analytics, chemometrics can be applied for quality control, classification procedures, and modeling studies researchgate.net. For example, principal component analysis (PCA) and hierarchical cluster analysis (HCA) have been used to optimize derivatization processes for benzodiazepines prior to gas chromatography-mass spectrometry (GC-MS) analysis mdpi.com. PCA can identify key experimental factors influencing silylation efficiency and reveal distinct response patterns among different benzodiazepines, while HCA can categorize benzodiazepines based on their silylation behavior, highlighting the need for tailored derivatization strategies mdpi.com. These methods help in understanding the dynamics of benzodiazepine reactions and in developing individualized analysis parameters mdpi.com.
Chemometric approaches are particularly valuable when dealing with high-throughput analytical assays, such as HPLC-MS/MS or GC-MS/MS, which generate vast amounts of data researchgate.net. They provide tools for making the most of the analytical signal, enhancing analytical performance by allowing for deeper insights into the data once selectivity and sensitivity have been improved chemically researchgate.net. Furthermore, chemometrics can aid in discriminating between different molecules, including novel drugs and those with no interesting biological activities, through multivariate analysis researchgate.net. The application of supervised modeling approaches, such as Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) and OPLS-Hierarchical Discriminant Analysis (OPLS-HDA), can improve data interpretation by revealing cellular responses to drugs over time and enhancing the prediction of drug mechanisms diva-portal.org.
Theoretical and Computational Chemistry Applied to Benzodiazepine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity of Benzodiazepines
Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzodiazepine (B76468) molecules. Methods like Density Functional Theory (DFT) and Ab initio Restricted Hartree Fock (RHF) are employed to determine optimized molecular geometries, atomic charges, and global reactivity descriptors. derpharmachemica.com
One application of these methods is the study of how different substituents on the benzodiazepine core affect the molecule's electronic features. eurjchem.com DFT calculations, for instance, at the B3LYP/6–311G++ (d,p) level of theory, can reveal how electron-withdrawing groups like nitro or chloride at the C7 position, or a fluorine atom at the C2' position, significantly alter the charge distribution and the topology of the surface electrostatic potential. eurjchem.com Such studies have shown that the diazepine (B8756704) ring typically adopts a pseudo-symmetrical boat conformation. eurjchem.com
These computational approaches also allow for the calculation of key electronic parameters that govern reactivity. derpharmachemica.com This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE(L-H)), ionization potential, and electron affinity. derpharmachemica.com For example, a DFT study on a diazepam derivative calculated bond lengths and angles, showing agreement with experimental data and identifying the shortest and longest bonds within the molecule. ijasrm.com
Furthermore, quantum chemical methods can predict the regioselectivity of chemical reactions. A study on 7-bromo-2,3,4,5-tetrahydro-1,5-benzodiazepinones used DFT (B3LYP/STO-4G) and AM1 calculations to estimate the reactivity of different sites on the aromatic ring towards electrophilic substitution. mdpi.org The calculations of charge density and frontier molecular orbitals helped explain the experimentally observed ratios of nitration products, correlating theoretical predictions with laboratory results. mdpi.org
Table 1: Calculated Electronic Properties of Benzodiazepines using Quantum Chemical Methods
| Calculation Method | Molecule/System | Calculated Properties | Key Finding | Reference |
|---|---|---|---|---|
| DFT (B3LYP/6–311G++ (d,p)) | Diazepam and Nitrazepam derivatives | Charge distribution, electrostatic potential | Substituents at C7 and C2' positions significantly alter electronic properties. | eurjchem.com |
| DFT and AM1 | Substituted 1,5-benzodiazepinones | Charge density, frontier orbitals, σ-complex energies | Predicted the regioselectivity of electrophilic nitration, matching experimental outcomes. | mdpi.org |
| RHF and DFT (6-31G basis set) | General Benzodiazepine Structure | HOMO/LUMO energies, ionization potential, molecular hardness | Determined global reactivity descriptors to identify stability and reactivity. | derpharmachemica.com |
| DFT (M05-2X/6-311++G(d,p)) | Lorazepam and Alprazolam | Optimized geometry, vibrational spectra, 13C NMR spectra | The M05-2X functional was found to be most accurate for predicting geometry compared to experimental data. | nih.gov |
Molecular Dynamics Simulations of Ligand-Receptor Complexes Involving Benzodiazepines
Molecular dynamics (MD) simulations provide a dynamic view of how benzodiazepines interact with their primary biological target, the γ-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.net These simulations model the movement of atoms over time, offering insights into binding stability, conformational changes, and the specific interactions that anchor the ligand in the receptor's binding pocket. nih.govresearchgate.net
MD simulations have been instrumental in understanding the allosteric modulation of the GABA-A receptor. For instance, simulations have shown that the binding of diazepam to the α-γ subunit interface stabilizes the binding of GABA at the β-α interfaces. nih.gov In contrast, the antagonist flumazenil (B1672878), when bound to the same site, allosterically destabilizes the bound GABA. nih.gov These computational findings are consistent with the respective positive allosteric modulator (PAM) and antagonist activities of these compounds. nih.gov
The stability of the ligand-receptor complex is a key aspect explored through MD simulations. Studies on alprazolam complexed with the GABA-A receptor have analyzed the root-mean-square deviation (RMSD) of the atoms over the simulation time to assess conformational stability. researchgate.netcerradopub.com.br Such analyses, along with evaluations of protein deformability and B-factor (a measure of atomic thermal motion), help to characterize the dynamic behavior of the receptor upon ligand binding. cerradopub.com.br
Docking studies, often performed before MD simulations, predict the most likely binding poses of benzodiazepines within the receptor. nih.gov These poses can then be used as starting points for MD simulations to refine the interaction and assess the stability of the predicted binding mode. researchgate.net Research has indicated that different benzodiazepine chemotypes may adopt distinct binding modes rather than a single common one. nih.govnih.gov For example, computational docking combined with experimental data for R and S isomers of various benzodiazepines suggested that imidazobenzodiazepines use a different binding mode compared to diazepam or triazolam derivatives. nih.gov
Table 2: Findings from Molecular Dynamics and Docking Studies of Benzodiazepine-Receptor Complexes
| Compound(s) | Receptor | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Diazepam, Flumazenil | α1β2γ2 GABA-A | Molecular Dynamics | Diazepam binding stabilizes bound GABA, while flumazenil destabilizes it, explaining their different modulatory effects. | nih.gov |
| Alprazolam | GABA-A | Molecular Dynamics | The stability of the alprazolam-GABA-A complex was assessed, paving the way for in vitro testing. | researchgate.net |
| Diazepam, Imidazobenzodiazepine, Triazolam derivatives | α+/γ2- GABA-A homology models | Molecular Docking | Different benzodiazepine chemotypes interact via distinct binding modes rather than a common one. | nih.govnih.gov |
| Alprazolam and derivatives | GABA-A (6X3X PDB structure) | Molecular Docking, Molecular Dynamics | Identified an alprazolam analog (A8) with a higher binding affinity (-8.2 kcal/mol) and stability than alprazolam itself (-7.7 kcal/mol). | cerradopub.com.brcerradopub.com.br |
| Diazepam, Alprazolam | α1β3γ2L GABA-A (6HUP, 6HUO PDB structures) | Molecular Docking | A halogen bond between the chlorine atom of the drugs and α1-His102 is important for positive allosteric modulation. | nih.gov |
Development of Quantitative Structure-Activity Relationships (QSAR) for Benzodiazepine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzodiazepine analogs, QSAR models are developed to predict their binding affinity for the GABA-A receptor, providing a rapid and economical alternative to extensive in vitro or in vivo testing. nih.govhud.ac.uk
The process involves creating a dataset of benzodiazepine molecules with known biological activities, often expressed as the logarithm of the inverse of the inhibitory concentration (log 1/c). nih.govhud.ac.uk Various molecular descriptors—physicochemical, topological, electronic, and steric properties—are calculated for each molecule. nih.gov Statistical methods, such as the partial least squares (PLS) method, are then used to build a mathematical model that links these descriptors to the observed activity. nih.gov
The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (r²) for the training set (goodness of fit) and a test set (external validation), as well as the leave-one-out cross-validation correlation (xr² or q²) for robustness. nih.gov An acceptable QSAR model generally has an r² value greater than 0.6 for the training set and greater than 0.5 for the test set. nih.govresearchgate.net
Several QSAR studies on benzodiazepines have successfully developed predictive models. One study on 69 benzodiazepine compounds returned a model with an r² of 0.90 for the training set and 0.86 for the test set, identifying the positioning of H-bond acceptors, aromatic rings, and a hydrophobic group as influential factors. nih.govhud.ac.uk Another study analyzing 76 molecules achieved an r² of 0.75 for the training set and 0.66 for the test set. nih.govresearchgate.net This model was then used to predict the activity of 101 designer benzodiazepines, classifying 41% as having high potential biological activity. nih.gov
Table 3: Performance of Various QSAR Models for Benzodiazepine Analogs
| Dataset Size (Training/Test) | Statistical Method | r² (Training Set) | r² (Test Set) | Key Descriptors/Findings | Reference |
|---|---|---|---|---|---|
| 69 compounds (total) | Not specified | 0.90 | 0.86 | Positioning of H-bond acceptors, two aromatic rings, and a hydrophobic group were most influential. | nih.govhud.ac.uk |
| 67 / 9 | Partial Least Squares (PLS) | 0.75 | 0.66 | Model predicted high activity (log1/c > 8.0) for 41% of 101 novel benzodiazepines. | nih.govresearchgate.net |
| 211 compounds (4 activity groups) | Discriminant Function Analysis (DFA) | Model successfully classified compounds into 4 groups based on physicochemical data related to blood-brain barrier permeability. | Physicochemical properties related to CNS bioavailability were key. | nih.govresearchgate.net |
Predictive Modeling of Chemical Transformations and Degradation Pathways
Computational modeling is a valuable tool for predicting the chemical transformations and degradation pathways of benzodiazepines. Understanding how these molecules break down under various conditions is crucial for assessing their stability and identifying potential degradation products. nih.gov
The hydrolysis of benzodiazepines is a primary degradation route that has been studied both experimentally and computationally. nih.govnih.gov The mechanism often involves the scission of the azomethine (C=N) bond in the diazepine ring. nih.gov For example, the hydrolysis of nitrazepam proceeds through a two-step mechanism where the initial ring-opening is followed by further degradation. nih.gov The final products of this pathway are 2-amino-5-nitrobenzophenone (B23384) and glycine. nih.gov In a basic environment, 2-amino-5-nitrobenzophenone can be further degraded to 2-hydroxy-5-nitrobenzophenone. nih.gov
The specific bond that undergoes initial hydrolysis can differ between benzodiazepine structures. While nitrazepam hydrolysis begins at the 4,5-azomethine bond, studies on chlordiazepoxide show that the initial step occurs at the 1,2-amide linkage. nih.govnih.gov This difference in reactivity can be attributed to the influence of substituents on the benzodiazepine core; for instance, the nitro group in nitrazepam preferentially activates the azomethine linkage for hydrolysis. nih.gov
Computational approaches can also be used to predict the mutagenic potential of degradation impurities without the need for time-consuming and costly animal testing. researchgate.net In silico (Q)SAR models can evaluate toxicity based on chemical structure. Such models have been used to assess the mutagenic risk of 88 benzodiazepine-related impurities using various freely available software tools. researchgate.net Furthermore, advanced oxidation processes for degrading benzodiazepines, such as using gamma radiation or UV radiation with a Fenton reagent, have been shown to achieve complete degradation, with computational models helping to understand the underlying reaction kinetics and pathways. mdpi.com
Environmental Chemistry and Degradation Pathways of Benzodiazepine Compounds
Development of Sustainable Degradation Strategies for Environmental Remediation
The persistence of benzodiazepine (B76468) compounds in aquatic environments and their incomplete removal during conventional wastewater treatment processes necessitate the development of effective and sustainable remediation strategies. frontiersin.orgmdpi.com Research has focused on advanced oxidation processes (AOPs), photodegradation, and bioremediation to break down these recalcitrant molecules into less harmful substances. nih.govresearchgate.net The goal is to create technologies that can be integrated into existing water treatment facilities to mineralize these contaminants or transform them into benign byproducts.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are highly effective techniques that rely on the generation of powerful oxidizing agents, most notably the hydroxyl radical (·OH), to decompose organic pollutants. nih.gov AOPs have been extensively studied for benzodiazepine removal and have shown high efficiency. frontiersin.org
Various AOPs have been successfully applied for the degradation of benzodiazepines:
UV/H₂O₂ Treatment: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) is a potent AOP that significantly enhances the degradation of benzodiazepines compared to UV irradiation alone. frontiersin.org The UV light cleaves H₂O₂ to produce hydroxyl radicals, which are highly reactive towards benzodiazepines. frontiersin.org Studies have shown that the second-order rate constants for the reaction between ·OH and various benzodiazepines range from 3.48 × 10⁹ M⁻¹s⁻¹ to 2.44 × 10¹⁰ M⁻¹s⁻¹. frontiersin.orgfrontiersin.org In one study, the UV/H₂O₂ process removed 73.8–100% of 17 different benzodiazepines within 20 minutes. frontiersin.org The primary degradation mechanism is hydroxylation induced by the hydroxyl radicals. frontiersin.orgfrontiersin.org
Heterogeneous Photocatalysis: This process often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. frontiersin.orgfrontiersin.org Composites combining TiO₂ with activated carbon (TiO₂/AC) have proven particularly effective, removing over 97.5% of bromazepam, clonazepam, and diazepam from water under simulated sunlight. frontiersin.orgfrontiersin.orgresearchgate.net The TiO₂/AC composite can be more than twice as efficient as bare TiO₂ for removing certain benzodiazepines. researchgate.net
Photo-Fenton: The photo-Fenton process, another AOP, has also been proven effective for the photocatalytic degradation of benzodiazepines like alprazolam and diazepam. frontiersin.orgfrontiersin.org
Electrochemical Oxidation (EO): EO processes using specialized electrodes, such as boron-doped diamond (BDD) or platinum-coated titanium (Ti/Pt), can completely remove benzodiazepines from ultrapure and surface water. researchgate.net
The table below summarizes the removal efficiency of various benzodiazepines using the UV/H₂O₂ advanced oxidation process.
| Compound | Removal Rate (20 min) |
| Chlordiazepoxide | >97.8% |
| Clobazam | ~42.6% (UV only) |
| Temazepam | ~47.5% (UV only) |
| Other 14 Benzodiazepines | 73.8–100% |
| Data sourced from a study investigating the degradation of 17 benzodiazepines using UV and UV/H₂O₂ treatments. The removal rates for Clobazam and Temazepam are for UV photolysis alone, while the higher rates for the other compounds reflect the enhanced efficiency of the UV/H₂O₂ process. frontiersin.orgfrontiersin.org |
Photodegradation
Photodegradation, or photolysis, is a natural attenuation process driven by sunlight. The effectiveness of this pathway varies significantly among different benzodiazepine compounds. nih.gov
Direct and Indirect Photolysis: Studies using simulated solar irradiation have determined the photodegradation kinetics for several benzodiazepines. nih.gov Lorazepam degrades quickly via direct solar radiation, with a half-life of less than one sunny summer day. nih.gov In contrast, other compounds are far more resistant to photodegradation. nih.gov The presence of natural substances in water, such as humic and fulvic acids, can either inhibit or enhance the rate of photodegradation. nih.gov
The environmental half-lives of several benzodiazepines under simulated solar radiation are presented below.
| Compound | Photodegradation Half-Life |
| Lorazepam | < 1 day |
| Oxazepam | 4 days |
| Diazepam | 7 days |
| Alprazolam | 228 days |
| Data reflects degradation under simulated summer sunny day conditions. nih.gov |
While phototransformation is an important process for some benzodiazepines, its low efficiency for resistant compounds like alprazolam suggests it is not a universally effective removal pathway on its own. nih.gov
Bioremediation
Bioremediation utilizes microorganisms to break down environmental pollutants. While conventional biological processes in wastewater treatment plants (WWTPs) are often ineffective at removing benzodiazepines, recent research indicates that adapted microbial communities possess significant degradation potential. frontiersin.orgmdpi.comfrontiersin.orgnih.gov
Conventional Treatment Inefficiencies: Standard biological treatments in WWTPs typically remove less than 10% of diazepam, with removal often attributed to sorption rather than degradation. frontiersin.orgnih.gov Removal efficiencies for diazepam can vary from 16-18% in oxic conditions to 83% in more complex cascade bioreactors. researchgate.netnih.gov Oxazepam removal under anoxic conditions is around 20-24%. researchgate.netnih.gov
Adapted Microbial Communities: In contrast to the low removal rates in WWTPs, studies on soils frequently exposed to treated wastewater show a high capacity for biodegradation. nih.govnih.gov In one microcosm study, both diazepam and oxazepam were completely degraded within 15 days. nih.govnih.gov The bacterial genus Brevibacillus appeared to be abundant during the initial stages of this biodegradation process. nih.gov This suggests that endemic microbial communities can adapt to become effective agents for remediating persistent pharmaceutical contaminants. nih.govnih.gov
Integrated Strategies
Given the recalcitrant nature of many benzodiazepines, integrated strategies that combine multiple treatment methods are often the most effective. researchgate.netnih.gov Research has shown that a sequential process involving biological treatment, followed by photochemical treatment, and finally adsorption to activated carbon can achieve a removal efficiency of 99.99%. researchgate.netnih.gov Such multi-barrier approaches are considered a promising solution for the comprehensive removal of these persistent compounds from the water cycle. researchgate.netnih.gov
Q & A
Q. What are the standard experimental protocols for synthesizing Benzotest, and how can researchers ensure reproducibility?
To ensure reproducibility, document precise reaction conditions (temperature, solvent, catalyst ratios) and employ validated characterization methods such as HPLC for purity (≥95% assay) and NMR for structural confirmation . Follow journal guidelines to limit experimental details in the main text, with supplemental information (SI) for extended data . Reproducibility requires explicit procedural descriptions, including hazards and safety measures .
Q. How should researchers characterize the purity and structural identity of this compound in academic studies?
Use a combination of analytical techniques:
- HPLC : Quantify purity (e.g., ≥95% assay) .
- NMR/Mass Spectrometry : Confirm molecular structure and functional groups .
- Elemental Analysis : Validate stoichiometric composition. Cross-reference data with established spectral libraries (e.g., NIST Chemistry WebBook) for accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Emergency Procedures : Immediate skin/eye washing and medical consultation for ingestion .
- Storage : Seal containers in dry conditions to prevent degradation .
Q. How to optimize reaction conditions for this compound synthesis to maximize yield?
Apply Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading. Monitor progress via GC/HPLC, prioritizing yields >90% . Report failed trials to identify critical thresholds (e.g., solvent boiling points).
Q. What are the best practices for documenting this compound-related experiments to meet peer-reviewed journal standards?
- Main Text : Summarize key methods (≤5 compounds) and reference prior protocols .
- Supplemental Information : Include raw spectra, detailed synthesis steps, and statistical datasets .
- Ethical Compliance : Cite all referenced methodologies and disclose conflicts of interest .
Advanced Research Questions
Q. What statistical approaches are recommended for analyzing contradictory data in this compound efficacy studies?
- Hypothesis Testing : Use Student’s t-test (paired/unpaired) or ANOVA to compare group means .
- Sensitivity Analysis : Identify outliers using Grubbs’ test or leverage bootstrapping for small samples .
- Meta-Analysis : Aggregate datasets from multiple studies to resolve discrepancies .
Q. How can conflicting results in this compound's biochemical interactions be systematically resolved?
- Replication Studies : Repeat experiments under standardized conditions (pH, temperature) .
- Advanced Spectroscopy : Employ in-situ NMR or X-ray crystallography to track reactive intermediates .
- Cross-Validation : Compare results with alternative assays (e.g., fluorescence quenching vs. calorimetry) .
Q. What computational modeling methods are suitable for predicting this compound's stability under varying environmental conditions?
- Density Functional Theory (DFT) : Simulate electronic structures to predict degradation pathways .
- Molecular Dynamics (MD) : Model interactions with solvents or biomolecules under thermal stress . Validate predictions experimentally via accelerated aging tests and HPLC stability assays .
Q. What advanced spectroscopic techniques are critical for elucidating this compound's reactive intermediates?
Q. How to design a longitudinal study assessing this compound's degradation kinetics in ecological systems?
- Sampling Strategy : Collect periodic samples from controlled microcosms (soil/water) .
- Analytical Workflow : Use HPLC-MS to quantify degradation products and model kinetics via non-linear regression .
- Environmental Variables : Track pH, microbial activity, and UV exposure to correlate with degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
